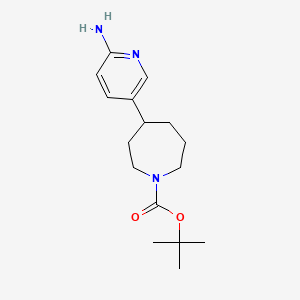
Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate is an organic compound used primarily as an intermediate in chemical synthesis. It is known for its role in the preparation of various pharmaceuticals and other organic compounds. The compound has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate typically involves the reduction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester. This reduction is carried out using palladium on carbon (Pd/C) as a catalyst in ethanol under a hydrogen atmosphere . The reaction is stirred for approximately 3 hours, and the product is obtained through purification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azepanes and pyridines, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-Boc-4-(6-amino-3-pyridyl)piperazine
Uniqueness
Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its azepane ring and tert-butyl ester group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C16H25N3O2 |
|---|---|
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-4-5-12(8-10-19)13-6-7-14(17)18-11-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H2,17,18) |
InChI-Schlüssel |
DTFVESGKIZZVJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















